molecular formula C8H11ClFNO B2369883 (R)-2-Amino-2-(2-fluorophenyl)ethanol hydrochloride CAS No. 1391443-75-6

(R)-2-Amino-2-(2-fluorophenyl)ethanol hydrochloride

Cat. No.: B2369883
CAS No.: 1391443-75-6
M. Wt: 191.63
InChI Key: FHUUTFIWBXUNPK-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-Amino-2-(2-fluorophenyl)ethanol hydrochloride is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by the presence of an amino group, a hydroxyl group, and a fluorophenyl group, making it a versatile intermediate in organic synthesis and a potential candidate for pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(2-fluorophenyl)ethanol hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 2-fluoroacetophenone using chiral catalysts or reducing agents to obtain the desired enantiomer. The reaction conditions often include the use of hydrogen gas in the presence of a chiral catalyst such as a chiral rhodium or ruthenium complex .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the hydrochloride salt form is typically obtained by treating the free base with hydrochloric acid, followed by crystallization to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(2-fluorophenyl)ethanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 2-fluoroacetophenone, while reduction can produce 2-fluorophenylethylamine.

Scientific Research Applications

®-2-Amino-2-(2-fluorophenyl)ethanol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(2-fluorophenyl)ethanol hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and selectivity for certain targets, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Amino-2-(2-fluorophenyl)ethanol hydrochloride is unique due to its chiral nature and the presence of both amino and fluorophenyl groups. These features contribute to its versatility in chemical synthesis and its potential as a pharmacologically active compound.

Properties

IUPAC Name

(2R)-2-amino-2-(2-fluorophenyl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO.ClH/c9-7-4-2-1-3-6(7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUUTFIWBXUNPK-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CO)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@H](CO)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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